1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione
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Description
1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H14ClF3N4O2 and its molecular weight is 422.79. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes .
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is useful for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action environment
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(1H-indol-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2/c1-26(17-14(20)6-10(8-25-17)19(21,22)23)27-16(28)7-12(18(27)29)13-9-24-15-5-3-2-4-11(13)15/h2-6,8-9,12,24H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSOHVNZKBURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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